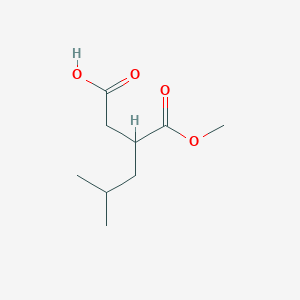

3-methoxycarbonyl-5-methylhexanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16O4 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-methoxycarbonyl-5-methylhexanoic acid |

InChI |

InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11) |

InChI Key |

AJNNFMRCMKGYHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(=O)O)C(=O)OC |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 3 Methoxycarbonyl 5 Methylhexanoic Acid

Density Functional Theory (DFT) Studies on Enantioselectivity and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and predicting the stereochemical outcomes of chemical reactions.

In the context of 3-methoxycarbonyl-5-methylhexanoic acid, DFT calculations can elucidate the factors governing its enantioselective synthesis. For instance, in asymmetric hydrogenation reactions, a common method for producing chiral molecules, DFT can be used to model the transition states of the reaction. uit.noresearchgate.net The energy differences between the transition states leading to the (R)- and (S)-enantiomers can be calculated to predict the enantiomeric excess (ee) of the reaction. These calculations often involve modeling the interaction of the substrate with a chiral catalyst. mdpi.comnih.gov

Mechanistic investigations using DFT can reveal the step-by-step pathway of a reaction, identifying key intermediates and transition states. aub.edu.lb For reactions involving related β-keto esters, DFT studies have been employed to understand the role of catalysts in controlling both chemo- and enantioselectivity. acs.org By analyzing the geometries and energies of the involved molecular structures, researchers can gain a detailed understanding of how a particular enantiomer is preferentially formed.

Table 1: Hypothetical DFT-Calculated Energy Barriers for an Asymmetric Reaction

| Transition State | Leading to Enantiomer | Calculated Energy Barrier (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-R | R | 15.2 | 95 |

| TS-S | S | 17.5 |

This table illustrates how DFT calculations can predict the stereochemical outcome of a reaction by comparing the energy barriers of the transition states leading to different enantiomers.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like 3-methoxycarbonyl-5-methylhexanoic acid, MD simulations are crucial for exploring its conformational landscape. researchgate.net The molecule can adopt various shapes due to rotation around its single bonds, and these conformations can have different energies and properties.

MD simulations can provide a detailed picture of the conformational equilibrium, showing the relative populations of different conformers in various environments, such as in a solvent or at a specific temperature. mdpi.com This is particularly important for understanding the behavior of carboxylic acids, where conformations can be influenced by intramolecular hydrogen bonding and interactions with solvent molecules. nih.gov The results of MD simulations can be used to generate a Potential of Mean Force (PMF) to analyze the free energy landscape associated with specific dihedral angles, revealing the most stable conformations and the energy barriers between them.

Table 2: Representative Conformational Analysis Data from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (O=C-O-H) | Relative Population (%) | Average Lifetime (ps) |

| Syn | ~0° | 85 | 110 |

| Anti | ~180° | 15 | 12 |

This table provides an example of the type of data that can be obtained from MD simulations, showing the distribution and stability of different molecular conformations.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can be used to predict the reactivity and selectivity of organic molecules in various transformations. For 3-methoxycarbonyl-5-methylhexanoic acid, which is a dicarboxylic acid monoester, these predictions are valuable for designing synthetic routes and understanding reaction outcomes. mdpi.comresearchgate.net

One important aspect of reactivity is the acidity of the molecule, which can be quantified by its pKa value. Computational methods, including DFT and semi-empirical methods, can be used to predict pKa values. ntu.edu.iqmdpi.comresearchgate.net These predictions are based on calculating the Gibbs free energy change of the deprotonation reaction. Accurate pKa prediction is essential for understanding how the molecule will behave in different chemical environments and for optimizing reaction conditions. nih.govacs.org

Furthermore, computational models can predict the site selectivity of reactions, such as C-H functionalization. rsc.org For a molecule with multiple reactive sites like 3-methoxycarbonyl-5-methylhexanoic acid, these predictions can help in designing reactions that selectively target a specific part of the molecule.

Table 3: Illustrative Predicted Reactivity Parameters

| Parameter | Predicted Value | Method |

| pKa (Carboxylic Acid) | 4.5 | DFT with continuum solvation model |

| Most Nucleophilic Site | Carbonyl oxygen of the ester | Electrostatic Potential Analysis |

| Most Electrophilic Site | Carbonyl carbon of the carboxylic acid | Fukui Function Analysis |

This table showcases how computational chemistry can predict key reactivity indicators for a molecule.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide a detailed description of the electronic structure of a molecule, which is fundamental to its chemical properties and reactivity. rsc.org For 3-methoxycarbonyl-5-methylhexanoic acid, these methods can be used to analyze its molecular orbitals, charge distribution, and other electronic properties. researchgate.net

Methods like Valence Bond theory can offer insights into the nature of the chemical bonds within the molecule. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help in understanding the molecule's role in chemical reactions, as these orbitals are typically involved in bond formation and breaking.

The electronic structure is also closely related to the concept of chirality. arxiv.org Quantum chemical methods can be used to calculate properties that are sensitive to chirality, such as the optical rotation, which can be compared with experimental measurements to determine the absolute configuration of the molecule.

Table 4: Example of Calculated Electronic Properties

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule |

This table presents a set of electronic properties that can be calculated using quantum chemistry, providing fundamental insights into the molecule's behavior.

Biochemical Interactions and Enzymatic Pathways of 3 Methoxycarbonyl 5 Methylhexanoic Acid

Elucidation of Molecular Target Interactions

The interaction of 3-methoxycarbonyl-5-methylhexanoic acid with biological macromolecules is a critical determinant of its physiological effects. These interactions are governed by the compound's chemical structure, including its carboxylic acid and methyl ester functional groups, as well as its stereochemical configuration.

Enzyme Modulation and Inhibition Mechanisms

While specific enzyme targets for 3-methoxycarbonyl-5-methylhexanoic acid have not been extensively documented, its structural similarity to endogenous metabolites suggests potential interactions with various enzymes. As an analogue of succinic acid, it may interact with enzymes involved in the citric acid cycle and related metabolic pathways. For instance, succinate dehydrogenase, a key enzyme in the Krebs cycle and electron transport chain, is a plausible, though unconfirmed, target.

Furthermore, the presence of a carboxylic acid moiety suggests potential competition with natural substrates for the active sites of various enzymes. The methyl ester group could also influence its binding affinity and orientation within an enzyme's active site. The potential for this compound to act as an enzyme inhibitor is an area of active investigation.

Receptor Binding Studies in Model Systems

Direct receptor binding studies for 3-methoxycarbonyl-5-methylhexanoic acid are not widely available in published literature. However, given its structure as a modified fatty acid, it is conceivable that it may interact with receptors that bind to fatty acids or related signaling molecules. These could include certain G-protein coupled receptors (GPCRs) or nuclear receptors that are known to be modulated by fatty acids and their derivatives. Future research utilizing in vitro model systems, such as cell lines expressing specific receptors, will be crucial to determine its receptor binding profile and any subsequent signaling cascades.

Influence of Stereochemistry on Biochemical Affinity and Activity

Stereochemistry is a fundamental determinant of a molecule's biological activity, as enzymes and receptors are chiral entities. 3-methoxycarbonyl-5-methylhexanoic acid possesses a chiral center at the third carbon, giving rise to (R) and (S) enantiomers. It is highly probable that these enantiomers will exhibit differential biochemical affinity and activity.

Biological systems often show a high degree of stereoselectivity. For many bioactive molecules, one enantiomer is significantly more potent or has a different pharmacological profile than its mirror image. Although specific data for 3-methoxycarbonyl-5-methylhexanoic acid is not available, it is a well-established principle that the three-dimensional arrangement of functional groups dictates the precise fit into a binding site, thereby influencing the strength and nature of the interaction.

Table 1: Postulated Stereospecific Interactions

| Enantiomer | Potential Biochemical Activity | Rationale |

|---|---|---|

| (S)-enantiomer | May exhibit higher affinity for a specific enzyme or receptor. | Based on the common observation that biological systems often preferentially recognize one stereoisomer. |

| (R)-enantiomer | May have lower affinity or interact with different biological targets. | The alternative spatial arrangement could lead to steric hindrance or a non-optimal fit in the binding site of the (S)-enantiomer's target. |

Investigation of Metabolic Fates and Biochemical Pathways

The metabolic journey of 3-methoxycarbonyl-5-methylhexanoic acid within a biological system is anticipated to involve several enzymatic transformations, primarily targeting its ester and carboxylic acid functionalities, as well as its hexanoic acid backbone.

Role in Lipid Metabolism Research (if relevant to its hexanoic acid backbone)

As a derivative of hexanoic acid, a medium-chain fatty acid, 3-methoxycarbonyl-5-methylhexanoic acid is structurally related to intermediates in lipid metabolism. Branched-chain fatty acids, such as the one forming the backbone of this compound, undergo specific metabolic pathways. While straight-chain fatty acids are typically metabolized through beta-oxidation, the methyl group in the 5-position of 3-methoxycarbonyl-5-methylhexanoic acid may necessitate alternative metabolic routes.

Biotransformation Processes in Biological Systems

The primary biotransformation of 3-methoxycarbonyl-5-methylhexanoic acid in biological systems is expected to be the hydrolysis of its methyl ester group. This reaction would be catalyzed by esterase enzymes, which are abundant in various tissues, to yield 3-carboxy-5-methylhexanoic acid and methanol (B129727).

Following ester hydrolysis, the resulting dicarboxylic acid would likely undergo further metabolism. The metabolic fate of the 5-methylhexanoic acid backbone could proceed through pathways analogous to those for other branched-chain fatty acids. This could involve an initial oxidation step followed by entry into central metabolic pathways. The precise enzymes and intermediates involved in the complete degradation of this molecule are yet to be fully elucidated.

Table 2: Predicted Biotransformation Reactions

| Reaction | Enzyme Class | Product(s) |

|---|---|---|

| Ester Hydrolysis | Esterases | 3-carboxy-5-methylhexanoic acid, Methanol |

| Alpha-Oxidation | Alpha-oxidases | (Potential intermediate for further metabolism) |

| Omega-Oxidation | Omega-oxidases | (Potential intermediate for further metabolism) |

Lack of Publicly Available Research Data Precludes a Detailed Analysis of 3-methoxycarbonyl-5-methylhexanoic acid

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information regarding the biochemical interactions and enzymatic pathways of 3-methoxycarbonyl-5-methylhexanoic acid. Despite its identification as a chemical intermediate, detailed studies on its specific biological activities and structure-activity relationships (SAR) are not present in the public domain.

Our investigation sought to elaborate on the biochemical profile of 3-methoxycarbonyl-5-methylhexanoic acid, focusing on its structure-activity relationship, including comparative analyses with structurally related analogues and the contribution of its functional groups to biochemical potency. However, the search for empirical data to support these sections yielded no specific results for this particular compound.

General chemical and physical properties are documented in various chemical databases. For instance, its molecular formula is C9H16O4 and it is noted as an intermediate in the synthesis of a pregabalin impurity. Beyond this, its biological role and interactions remain uncharacterized in accessible scientific literature.

Consequently, a detailed article that adheres to the requested scientific rigor and specificity of the user's outline cannot be generated at this time. The absence of research on the enzymatic pathways it may be involved in, or any comparative studies against its analogues, means that any attempt to write the requested sections would be purely speculative and would not meet the required standards of scientific accuracy.

Further empirical research, including in vitro and in vivo studies, would be necessary to elucidate the biochemical interactions, enzymatic pathways, and structure-activity relationships of 3-methoxycarbonyl-5-methylhexanoic acid. Without such foundational research, a scientifically sound analysis as requested is not feasible.

Advanced Analytical Methodologies for the Research of 3 Methoxycarbonyl 5 Methylhexanoic Acid

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the detailed structural characterization of 3-methoxycarbonyl-5-methylhexanoic acid, providing insights into its atomic connectivity and molecular composition.

Predicted ¹H-NMR Data for 3-methoxycarbonyl-5-methylhexanoic acid (based on analog data):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.65 | s | 3H | -OCH₃ (methyl ester) |

| ~2.40 | m | 5H | -CH₂-COOH, -CH(COOCH₃)-, -CH₂-CH(CH₃)₂ |

| ~1.60 | m | 1H | -CH(CH₃)₂ |

| ~1.20 | m | 2H | -CH₂-CH(COOCH₃)- |

Note: This is a predicted spectrum based on an analogous compound and may not represent the exact chemical shifts and multiplicities for 3-methoxycarbonyl-5-methylhexanoic acid.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of 3-methoxycarbonyl-5-methylhexanoic acid, confirming its elemental composition. The molecular weight of 3-methoxycarbonyl-5-methylhexanoic acid is 188.22 g/mol nih.gov. While a specific mass spectrum for this compound is not publicly available, general fragmentation patterns for dicarboxylic acid monoesters involve initial loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), followed by further fragmentation of the alkyl chain.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, Chiral GC/HPLC)

Chromatographic methods are essential for assessing the purity of 3-methoxycarbonyl-5-methylhexanoic acid and for separating its enantiomers to determine enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of chemical compounds. For acidic compounds like 3-methoxycarbonyl-5-methylhexanoic acid, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. While specific chromatograms for this compound are not available, a patent for a related compound, (3R)-5-methyl-3-(2-oxo-2-{[(lR)-1-phenylethyl]amino}ethyl)hexanoic acid, mentions the use of chiral HPLC for determining optical purity, highlighting the applicability of this technique in the analysis of similar structures matrix-fine-chemicals.com.

Chiral Gas Chromatography (GC) and Chiral HPLC are specialized techniques used to separate and quantify the enantiomers of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a molecule like 3-methoxycarbonyl-5-methylhexanoic acid, a chiral column, such as one based on cyclodextrins or polysaccharide derivatives, would be employed. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers.

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray Crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound, including its stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While no specific crystal structure data for 3-methoxycarbonyl-5-methylhexanoic acid has been published, the methodology remains a critical tool for unambiguously assigning the R or S configuration of its chiral center. For related dicarboxylic acid derivatives, X-ray crystallography has been successfully used to determine their crystal structures and intermolecular interactions.

Development of In Vitro Assay Systems for Mechanistic Studies

To understand the potential biological activity of 3-methoxycarbonyl-5-methylhexanoic acid, the development of in vitro assay systems is crucial. These assays can provide information on its mechanism of action, such as enzyme inhibition.

Competitive Inhibition Assays for IC50 Value Determination

If 3-methoxycarbonyl-5-methylhexanoic acid is hypothesized to be an enzyme inhibitor, competitive inhibition assays can be used to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50). In such an assay, the substrate and the inhibitor (3-methoxycarbonyl-5-methylhexanoic acid) compete for binding to the active site of the enzyme. The enzymatic reaction rate is measured at various concentrations of the inhibitor, and the IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%. While no specific IC50 values for 3-methoxycarbonyl-5-methylhexanoic acid have been reported, studies on other dicarboxylic acid monoesters have demonstrated their potential as enzyme inhibitors nih.gov.

Enzymatic Activity Profiling

Enzymatic activity profiling can be used to screen 3-methoxycarbonyl-5-methylhexanoic acid against a panel of enzymes to identify potential biological targets. This can involve measuring the activity of various enzymes in the presence and absence of the compound. For instance, given its structural similarity to intermediates in metabolic pathways, its effect on enzymes of the citric acid cycle could be investigated.

Applications of 3 Methoxycarbonyl 5 Methylhexanoic Acid in Academic Research

Synthetic Building Block for Complex Molecules

3-methoxycarbonyl-5-methylhexanoic acid, also known as 3-isobutylglutaric acid mono-methyl ester, serves as a crucial intermediate in the multi-step synthesis of complex pharmaceutical molecules. chemicalbook.comchemicalbook.com Its primary application in academic and industrial research is as a precursor in the synthesis of Pregabalin, a gamma-aminobutyric acid (GABA) analogue used as an anticonvulsant. chemicalbook.comnih.gov

The synthesis of Pregabalin often proceeds through a key chiral intermediate, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. google.comgoogle.comarkat-usa.org 3-methoxycarbonyl-5-methylhexanoic acid is a direct precursor to this intermediate. The process typically begins with the formation of 3-isobutylglutaric anhydride (B1165640) from 3-isobutylglutaric acid. google.com This anhydride is then subjected to ring-opening with methanol (B129727) to yield 3-methoxycarbonyl-5-methylhexanoic acid. chemicalbook.com The subsequent step involves the amidation of the methyl ester group, converting it into the primary amide to form 3-(carbamoylmethyl)-5-methylhexanoic acid. researchgate.net This racemic mixture is then resolved, often using a chiral amine like (R)-1-phenylethylamine, to isolate the desired (R)-enantiomer. arkat-usa.org Finally, the (R)-enantiomer undergoes a Hofmann rearrangement to yield (S)-Pregabalin. google.com

This synthetic pathway highlights the compound's role as a fundamental building block, where its carboxylic acid and methyl ester functionalities allow for sequential and controlled chemical transformations to build a more complex and stereospecific final product.

| Synthetic Step | Reactant/Intermediate | Product | Key Transformation |

| 1 | 3-Isobutylglutaric Anhydride | 3-methoxycarbonyl-5-methylhexanoic acid | Anhydride ring-opening with methanol chemicalbook.com |

| 2 | 3-methoxycarbonyl-5-methylhexanoic acid | 3-(carbamoylmethyl)-5-methylhexanoic acid | Amidation of the methyl ester |

| 3 | Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid | (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid | Chiral resolution arkat-usa.org |

| 4 | (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid | (S)-Pregabalin | Hofmann rearrangement google.com |

Reagent in Novel Chemical Reactions and Methodologies

While 3-methoxycarbonyl-5-methylhexanoic acid is utilized in well-established chemical reactions such as amidation and esterification, its primary significance in the context of novel methodologies lies in its application within optimized and more efficient synthetic routes for pharmaceuticals. smolecule.com Researchers continuously seek to develop synthetic pathways that are more cost-effective, environmentally friendly, and produce higher yields. researchgate.net

The compound's value is demonstrated in strategies designed to overcome the limitations of previous synthetic methods. For example, its use is part of chemoenzymatic routes and processes that aim for high enantiomeric purity, which is critical for the biological activity of the final drug. researchgate.net The development of efficient methods for the desymmetrization of precursors like 3-isobutylglutaric anhydride to generate mono-esters such as 3-methoxycarbonyl-5-methylhexanoic acid is an area of active research. researchgate.net Therefore, the compound serves not as a reagent for discovering fundamentally new reactions, but as a key component in the practical application and refinement of new, large-scale, and enantioselective synthetic methodologies. google.com

Precursor for the Development of Research Probes and Tool Compounds

Academic research extensively uses research probes and tool compounds to investigate biological pathways and mechanisms of action. These molecules are often analogues of known bioactive compounds. While 3-methoxycarbonyl-5-methylhexanoic acid is a key precursor for the therapeutically active molecule Pregabalin, available scientific literature primarily focuses on this role. nih.govresearchgate.net There is limited specific information detailing its direct use as a precursor for creating research probes or tool compounds designed for pharmacological investigation outside of the direct synthetic line to Pregabalin itself. Its utility is predominantly documented within the realm of process development chemistry for this specific pharmaceutical agent. google.comarkat-usa.org

Impurity Reference Standard in Analytical Research

In the synthesis of any active pharmaceutical ingredient (API), controlling impurities is a critical aspect of quality control to ensure the safety and efficacy of the final product. arkat-usa.org During the manufacturing process of Pregabalin, intermediates and by-products can remain in the final crude material. arkat-usa.org 3-methoxycarbonyl-5-methylhexanoic acid, being an intermediate in some synthetic routes, is considered a potential process-related impurity. chemicalbook.com

To ensure the purity of the final API, analytical methods such as High-Performance Liquid Chromatography (HPLC) are developed and validated to detect and quantify any such impurities. arkat-usa.org In this context, highly purified 3-methoxycarbonyl-5-methylhexanoic acid is used as an impurity reference standard. chemicalbook.com This standard allows analytical chemists to accurately identify its presence and measure its concentration against specified limits set by regulatory bodies. The availability of this reference standard is essential for validating the analytical methods used for quality control in the production of Pregabalin. amazonaws.com

| Application Area | Function of the Compound | Purpose | Analytical Technique |

| Analytical Research | Impurity Reference Standard | To identify and quantify the compound as a potential impurity in Pregabalin API. chemicalbook.comarkat-usa.org | High-Performance Liquid Chromatography (HPLC) |

| Quality Control | Calibration Standard | To ensure the final drug product meets stringent purity requirements set by pharmacopoeias. | Chromatography |

Future Perspectives and Emerging Research Avenues

Exploration of Sustainable and Green Synthesis Routes

The chemical industry's shift towards sustainability has spurred the investigation of environmentally benign synthesis methods for key pharmaceutical intermediates like 3-methoxycarbonyl-5-methylhexanoic acid. A significant focus of future research will be the development and optimization of green synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the most promising approaches is the biocatalytic desymmetrization of the prochiral precursor, 3-isobutylglutaric anhydride (B1165640). This method employs enzymes, such as lipases, to selectively catalyze the alcoholysis of the anhydride, yielding the desired chiral monoester with high enantioselectivity. The use of enzymes operates under mild conditions, often in aqueous systems, thereby avoiding the harsh reagents and organic solvents typical of traditional chemical synthesis. Pfizer's award-winning green synthesis of pregabalin, which utilizes a lipase-based resolution, has demonstrated the industrial viability of this approach, significantly reducing chemical waste and CO2 emissions. pfizer.com Future work in this area will likely concentrate on:

Solvent-Free and Aqueous Systems: Expanding the use of solvent-free reaction conditions or benign solvents like water to further reduce the environmental impact. nih.govgoogle.com

Immobilized Enzymes: Developing robust immobilized enzyme systems that allow for easy catalyst recovery and reuse, enhancing the economic feasibility of the process for continuous manufacturing. researchgate.net

Flow Chemistry: Integrating biocatalytic steps into continuous flow reactors can offer superior control over reaction parameters, leading to higher yields and purity, and facilitating safer and more efficient large-scale production. nih.govresearchgate.net

The following table summarizes key green chemistry metrics that are being improved through these sustainable approaches in the synthesis of pregabalin and its intermediates.

| Green Chemistry Metric | Traditional Synthesis | Biocatalytic/Green Synthesis |

| Atom Economy | Lower, due to use of resolving agents and protecting groups. | Higher, particularly in desymmetrization reactions. |

| E-Factor (Waste/Product Ratio) | High (e.g., 86 for the original pregabalin synthesis). dbu.de | Significantly lower (e.g., reduced to 17 in the green synthesis). dbu.de |

| Solvent Usage | High, often employing hazardous organic solvents. | Minimal, with a focus on aqueous or solvent-free systems. nih.gov |

| Energy Consumption | Often requires high temperatures and pressures. | Typically operates at or near ambient temperature and pressure. |

| Catalyst | Often uses stoichiometric, non-recyclable reagents. | Utilizes recyclable and biodegradable enzymes. researchgate.net |

Advanced Studies on Enzyme-Substrate Interactions and Directed Evolution for Biocatalysis

To further enhance the efficiency and selectivity of the biocatalytic synthesis of 3-methoxycarbonyl-5-methylhexanoic acid, a deeper understanding of the interactions between the enzyme and its substrate is crucial. Advanced computational and experimental techniques are being increasingly employed to elucidate these molecular-level interactions.

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for visualizing how substrates like 3-isobutylglutaric anhydride bind to the active site of enzymes like lipases. nih.govdtu.dk These studies can reveal key amino acid residues involved in substrate recognition and catalysis, providing a roadmap for rational enzyme engineering. Quantum mechanical (QM) modeling can further be used to investigate the reaction mechanism at an electronic level, offering insights into the transition states of the enzymatic reaction. nih.gov

Building on this knowledge, directed evolution offers a powerful strategy to tailor enzymes for specific industrial applications. This process mimics natural selection in the laboratory, involving iterative rounds of gene mutagenesis and high-throughput screening to identify enzyme variants with improved properties. For the synthesis of 3-methoxycarbonyl-5-methylhexanoic acid, directed evolution could be used to:

Enhance Enantioselectivity: To produce the desired (S)- or (R)-enantiomer with even higher purity.

Increase Stability: To develop robust enzymes that can withstand industrial process conditions, such as higher temperatures and the presence of organic solvents.

Recent successes in the directed evolution of lipases, esterases, and hydantoinases for the synthesis of pregabalin precursors demonstrate the immense potential of this approach. nih.govrsc.org For instance, the imidase BpIH from Burkholderia phytofirmans has been engineered to achieve over 88% conversion and 99.9% enantiomeric excess in the production of a key pregabalin intermediate. nih.gov

The table below outlines the key enzymes and the improvements achieved through directed evolution in the synthesis of related chiral precursors.

| Enzyme | Substrate | Desired Improvement | Outcome |

| Lipase | 3-Isobutylglutaric acid diesters | Enantioselectivity | Improved enantiomeric excess of the monoester product. |

| Esterase | Prochiral diesters | Activity and Thermostability | Variants with significantly increased melting temperatures without compromising catalytic activity at lower temperatures. dbu.de |

| Hydantoinase | 3-Isobutyl glutarimide | Enantioselectivity and Activity | Inversion of enantioselectivity and a fivefold increase in total activity for the production of L-amino acids. researchgate.net |

| Imidase (BpIH) | 3-Isobutyl glutarimide | Activity and Enantioselectivity | A fivefold increase in enzyme activity and a product with over 99.9% enantiomeric excess. nih.gov |

Design of Novel Chemical Analogues for Mechanistic Probing

The synthesis and utilization of novel chemical analogues of 3-methoxycarbonyl-5-methylhexanoic acid and its precursors can provide invaluable insights into the mechanism of the enzymes involved in its synthesis. By systematically modifying the structure of the substrate, researchers can probe the steric and electronic requirements of the enzyme's active site.

For example, the synthesis of analogues with different alkyl substituents in place of the isobutyl group can help to map the size and shape of the binding pocket. The introduction of fluorine atoms can alter the electronic properties of the molecule and can be used to study the role of electrostatic interactions in substrate binding and catalysis.

Isotopically labeled analogues , where specific atoms are replaced with their heavier isotopes (e.g., 13C, 18O, or 2H), are powerful tools for elucidating reaction mechanisms. nih.gov By tracking the fate of the isotopic label during the enzymatic reaction, it is possible to determine which bonds are broken and formed, and to identify key intermediates.

Another sophisticated approach is the use of photoaffinity labeling . wikipedia.orgresearchgate.net In this technique, a photo-reactive group is incorporated into the structure of a substrate analogue. Upon binding to the enzyme's active site and exposure to UV light, the photo-reactive group forms a covalent bond with nearby amino acid residues. Subsequent proteomic analysis can then identify the labeled residues, providing a detailed picture of the binding site.

Integration with High-Throughput Screening for Chemical Biology Discoveries

The discovery of novel enzymes and the optimization of existing ones through directed evolution rely heavily on the ability to screen large libraries of variants for the desired activity. High-throughput screening (HTS) methods are therefore essential for advancing the biocatalytic synthesis of 3-methoxycarbonyl-5-methylhexanoic acid. nih.gov

Future research will focus on developing novel HTS assays that are sensitive, robust, and amenable to automation. These assays could be based on various detection methods, including:

Chromogenic or Fluorogenic Substrates: Designing synthetic substrates that release a colored or fluorescent product upon enzymatic conversion, allowing for rapid and easy detection of activity.

Coupled Enzyme Assays: Linking the desired reaction to a second enzymatic reaction that produces a detectable signal.

Mass Spectrometry-based Assays: Directly detecting the formation of the product, 3-methoxycarbonyl-5-methylhexanoic acid, which allows for the use of the natural substrate and provides high sensitivity and specificity.

The integration of HTS with robotic liquid handling systems and sophisticated data analysis pipelines will enable the screening of thousands or even millions of enzyme variants in a short period, accelerating the discovery of superior biocatalysts.

Furthermore, HTS can be employed in chemical biology to screen libraries of small molecules for their ability to modulate the activity of the enzymes involved in the synthesis of 3-methoxycarbonyl-5-methylhexanoic acid. This could lead to the discovery of novel enzyme inhibitors or activators that could be used as research tools or as starting points for the development of new therapeutic agents.

Q & A

Q. Basic

- Enzyme Inhibition : IC determination via fluorometric assays (e.g., using esterase or lipase targets) .

- Cellular Uptake : Radiolabeled -analogs track intracellular accumulation in cancer cell lines .

Advanced

Metabolomic profiling (LC-MS/MS) identifies downstream metabolites, revealing potential prodrug activation pathways. In vivo pharmacokinetics (e.g., C, t) are assessed using rodent models, with plasma samples analyzed via UPLC-QTOF .

How can researchers resolve contradictions in reported synthetic yields or biological data?

Q. Advanced

- Yield Discrepancies : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity). Compare with literature methods using identical substrates .

- Biological Variability : Validate assays across multiple cell lines or enzyme isoforms. Use positive controls (e.g., known inhibitors) to calibrate activity measurements .

Q. Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 71–73°C (varies by polymorph) | |

| logP (Partition Coefficient) | HPLC | 2.1 ± 0.3 | |

| HRMS (m/z) | ESI-QTOF | 189.1125 [M+H] |

Q. Notes

- Stereochemical descriptors (e.g., 2S,3S) are critical for reproducibility in asymmetric synthesis .

- Regulatory compliance (e.g., FDA guidelines) applies only to pre-clinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.